

# An In-Depth Technical Guide to 2-Chloro-3-iodo-4-methoxypyridine

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## Compound of Interest

**Compound Name:** 2-Chloro-3-iodo-4-methoxypyridine

**Cat. No.:** B1427071

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**Executive Summary:** **2-Chloro-3-iodo-4-methoxypyridine** is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of chloro, iodo, and methoxy substituents on a pyridine core provides a versatile scaffold for synthetic chemists. The differential reactivity of the two halogen atoms allows for selective, stepwise functionalization through various cross-coupling reactions, making it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility in drug discovery and development.

## Core Molecular Profile

**2-Chloro-3-iodo-4-methoxypyridine** is a polysubstituted pyridine derivative. The strategic placement of its functional groups dictates its chemical behavior and synthetic potential.

Identifier	Value
IUPAC Name	2-Chloro-3-iodo-4-methoxypyridine
CAS Number	1227592-88-2 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClINO <a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	269.47 g/mol <a href="#">[1]</a> <a href="#">[5]</a>
Canonical SMILES	COC1=C(I)C=NC=C1Cl
Purity	Typically ≥95-97% <a href="#">[2]</a> <a href="#">[3]</a>

**Physicochemical Properties:** Experimental data for this specific molecule is not widely published. However, properties can be inferred from related structures. For instance, the related compound 2-Chloro-4-methoxypyridine is a light yellow liquid with a boiling point of 213.8±20.0 °C and a density of 1.2±0.1 g/cm<sup>3</sup>.[\[6\]](#) Given the increased mass from the iodine atom, **2-Chloro-3-iodo-4-methoxypyridine** is expected to be a solid at room temperature with a higher density and boiling point.

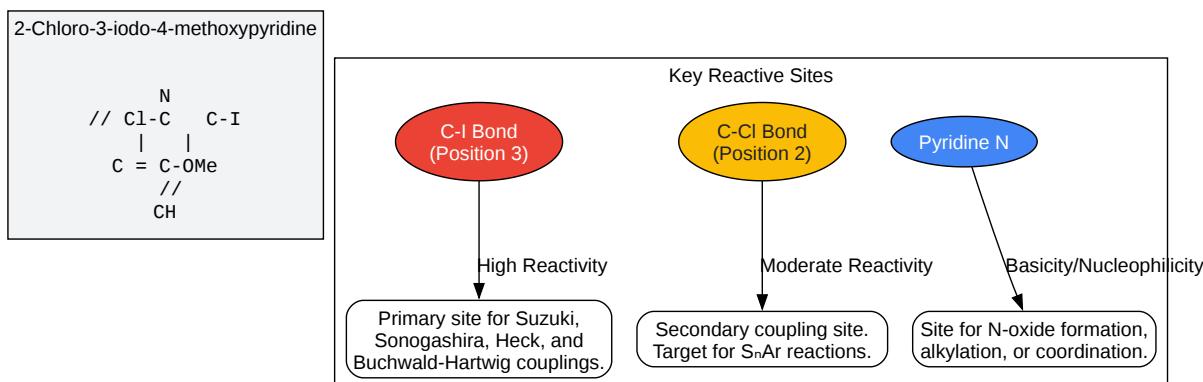
## The Scientific Rationale: Reactivity and Synthetic Utility

The synthetic value of **2-Chloro-3-iodo-4-methoxypyridine** stems from the distinct roles of its substituents, which can be selectively addressed in chemical reactions.

- Pyridine Ring: As an electron-deficient aromatic heterocycle, the pyridine core is a common motif in biologically active molecules.[\[7\]](#)
- Methoxy Group (-OCH<sub>3</sub>): This electron-donating group influences the electronic properties of the pyridine ring and can serve as a handle for demethylation to reveal a pyridone scaffold.[\[8\]](#)
- Chloro Group (-Cl): The chlorine at the 2-position is a competent leaving group for nucleophilic aromatic substitution (S<sub>N</sub>Ar) and a participant in various transition-metal-catalyzed cross-coupling reactions.

- Iodo Group (-I): The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This makes the iodine atom at the 3-position the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[8][9]

This differential reactivity is the cornerstone of its utility, allowing for a programmed, site-selective introduction of new functionalities. A synthetic chemist can first perform a cross-coupling reaction at the more reactive C-I bond, and then, under different conditions, target the C-Cl bond for a subsequent transformation.

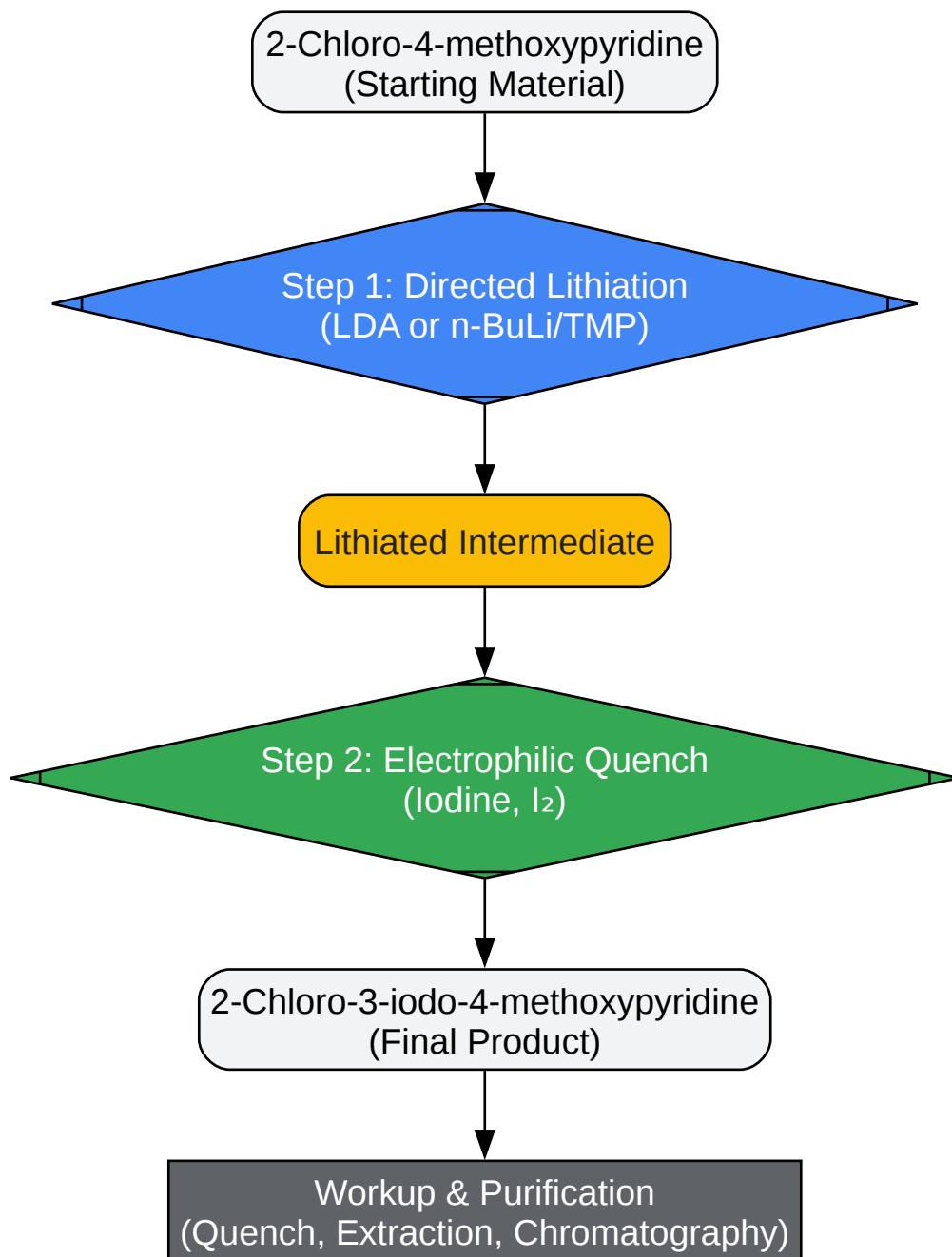


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Caption: Key reactive sites on **2-Chloro-3-iodo-4-methoxypyridine**.

## Synthesis and Methodologies

The synthesis of polysubstituted pyridines often involves a multi-step sequence. A logical and field-proven approach for preparing **2-Chloro-3-iodo-4-methoxypyridine** would start from a more readily available precursor, such as 2-chloro-4-methoxypyridine, followed by a regioselective iodination step.



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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Chloro-3-iodo-4-methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1427071#2-chloro-3-iodo-4-methoxypyridine-molecular-weight>]

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